molecular formula C7H7N3O2 B1170848 Infliximab CAS No. 170277-31-3

Infliximab

カタログ番号: B1170848
CAS番号: 170277-31-3
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Infliximab, is a monoclonal antibody that plays a pivotal role in the treatment of various autoimmune diseases. It is classified as a tumor necrosis factor-alpha (TNF-α) inhibitor, specifically designed to target and neutralize TNF-α, a cytokine involved in systemic inflammation. By blocking TNF-α, this compound helps reduce inflammation and manage symptoms associated with chronic inflammatory conditions such as Crohn's disease and rheumatoid arthritis[].

This compound was first approved by the FDA on August 24, 1998, marking a significant milestone in the field of immunology as it was thefirst monoclonal antibody approved for treating chronic conditions[]. Over the years, it has expanded its therapeutic applications beyond Crohn's disease to include ulcerative colitis, rheumatoid arthritis, and other immune-mediated inflammatory diseases. The development of biosimilars like Inflectra and Remsima has also emerged as an important aspect of its evolution, providing more accessible treatment options for patients[].

作用機序

Infliximab functions by binding to both soluble and membrane-bound forms of TNF-α with high affinity. This binding disrupts the interaction between TNF-α and its receptors, effectively blocking its pro-inflammatory effects. By inhibiting TNF-α, this compound reduces the activation of downstream inflammatory pathways, leading to decreased infiltration of immune cells into inflamed tissues and lowering levels of other pro-inflammatory cytokines such as interleukin-1 (IL-1) and IL-6. This mechanism is crucial in managing conditions characterized by excessive inflammation [].

科学的研究の応用

Infliximab is utilized in treating several chronic inflammatory diseases:

Crohn's Disease: Helps manage symptoms and induce remission.

Ulcerative Colitis: Reduces inflammation in the colon.

Rheumatoid Arthritis: Alleviates joint inflammation and damage.

Ankylosing Spondylitis: Addresses spinal inflammation.

Psoriatic Arthritis: Reduces joint pain and skin lesions.

Severe Plaque Psoriasis: Improves skin condition significantly.

Each application leverages this compound’s ability to inhibit TNF-α, thereby providing relief from symptoms associated with these debilitating conditions [].

Biosimilars and Their Role in Treatment

Biosimilars like Inflectra have been developed as alternatives to this compound, offering similar therapeutic benefits at potentially lower costs. These products are crucial for expanding access to treatment while maintaining safety and efficacy standards established by the original formulation [].

Biochemical Properties

Numerous clinical trials have demonstrated the efficacy of Infliximab across various indications. For instance, studies have shown significant improvement rates in patients with Crohn's disease compared to placebo groups[][]. Long-term follow-ups indicate that many patients achieve remission or substantial symptom relief, highlighting the drug's effectiveness in managing chronic inflammatory diseases.

Common Problem

What is Infliximab used for?

This compound is primarily used to treat autoimmune conditions such as Crohn's disease, ulcerative colitis, rheumatoid arthritis, ankylosing spondylitis, psoriatic arthritis, and severe plaque psoriasis.

How does this compound work in the body?

It works by binding to TNF-α, blocking its action and reducing inflammation associated with various autoimmune diseases.

What are the differences between this compound and its biosimilars?

Biosimilars are designed to be highly similar to the original product but may differ slightly in structure or formulation;  however, they are required to demonstrate comparable efficacy and safety profiles.

How is this compound administered?

It is administered via intravenous infusion typically over one to two hours.

What should patients know before starting this compound?

Patients should be aware of necessary pre-treatment screenings for infections and understand the importance of adhering to their infusion schedule for optimal results.

特性

CAS番号

170277-31-3

分子式

C7H7N3O2

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。